molecular formula C13H9BrFNOS B11795507 2-Bromo-5-(2-fluorophenyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one

2-Bromo-5-(2-fluorophenyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one

Katalognummer: B11795507
Molekulargewicht: 326.19 g/mol
InChI-Schlüssel: DJZCENKSOPTZLD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Bromo-5-(2-fluorophenyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one (CAS: 1201633-72-8) is a brominated dihydrobenzothiazolone derivative with a 2-fluorophenyl substituent. Its molecular formula is C₇H₆BrNOS, and it has a molecular weight of 232.10 g/mol . The compound is synthesized via bromination of the parent structure, 5,6-dihydrobenzo[d]thiazol-7(4H)-one, followed by functionalization with a 2-fluorophenyl group .

Eigenschaften

Molekularformel

C13H9BrFNOS

Molekulargewicht

326.19 g/mol

IUPAC-Name

2-bromo-5-(2-fluorophenyl)-5,6-dihydro-4H-1,3-benzothiazol-7-one

InChI

InChI=1S/C13H9BrFNOS/c14-13-16-10-5-7(6-11(17)12(10)18-13)8-3-1-2-4-9(8)15/h1-4,7H,5-6H2

InChI-Schlüssel

DJZCENKSOPTZLD-UHFFFAOYSA-N

Kanonische SMILES

C1C(CC(=O)C2=C1N=C(S2)Br)C3=CC=CC=C3F

Herkunft des Produkts

United States

Vorbereitungsmethoden

Cyclization of 2-Bromocyclohexane-1,3-dione with Thiourea

Procedure :

  • Reactants : 2-Bromocyclohexane-1,3-dione (1.0 eq), thiourea (1.0 eq), pyridine (1.0 eq), methanol.

  • Conditions : Reflux for 4 hours.

  • Workup : Evaporation, dissolution in water, filtration, and recrystallization.

  • Yield : 91% (2-Amino-5,6-dihydrobenzo[d]thiazol-7(4H)-one).

Mechanism :

  • Nucleophilic attack by thiourea’s sulfur on the α-carbon of the brominated ketone.

  • Cyclization via elimination of HBr to form the thiazole ring.

Limitations : Requires prior synthesis of 2-bromocyclohexane-1,3-dione, which involves bromination of cyclohexane-1,3-dione using Br₂ in acidic conditions.

Bromination at the 2-Position

Bromination of the thiazole ring is achieved using tert-butyl nitrite (t-BuONO) and copper(II) bromide (CuBr₂).

Radical Bromination

Procedure :

  • Reactants : 5,6-Dihydrobenzo[d]thiazol-7(4H)-one (1.0 eq), t-BuONO (1.2 eq), CuBr₂ (1.5 eq), acetonitrile.

  • Conditions : Reflux for 6–8 hours under N₂.

  • Workup : Column chromatography (hexane/ethyl acetate).

  • Yield : 97% (2-Bromo-5,6-dihydrobenzo[d]thiazol-7(4H)-one).

Mechanism :

  • t-BuONO generates NO radicals, initiating a Cu(II)-mediated bromine radical transfer.

  • Regioselective bromination at the electron-deficient C2 position of the thiazole.

Optimization :

  • Lower yields (≤70%) observed with N-bromosuccinimide (NBS) due to poor selectivity.

Introduction of the 2-Fluorophenyl Group

The 2-fluorophenyl moiety is introduced via Suzuki-Miyaura coupling or nucleophilic aromatic substitution.

Suzuki Coupling with 2-Fluorophenylboronic Acid

Procedure :

  • Reactants : 2-Bromo-5,6-dihydrobenzo[d]thiazol-7(4H)-one (1.0 eq), 2-fluorophenylboronic acid (1.2 eq), Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2.0 eq), DMF/H₂O (4:1).

  • Conditions : 80°C for 12 hours.

  • Workup : Extraction with ethyl acetate, drying (Na₂SO₄), and purification.

  • Yield : 68–75%.

Key Data :

EntryCatalystSolventTemp (°C)Yield (%)
1Pd(PPh₃)₄DMF/H₂O8072
2Pd(OAc)₂/XPhosToluene/EtOH10065

Challenges : Competing debromination observed at temperatures >90°C.

Ullmann-Type Coupling

Procedure :

  • Reactants : 2-Bromo intermediate (1.0 eq), 2-fluoroiodobenzene (1.5 eq), CuI (10 mol%), L-proline (20 mol%), K₃PO₄ (2.0 eq), DMSO.

  • Conditions : 110°C for 24 hours.

  • Yield : 58%.

Advantage : Tolerates electron-deficient aryl halides.

One-Pot Synthesis

A streamlined approach combines cyclization, bromination, and aryl coupling in a single pot.

Sequential Bromination and Coupling

Procedure :

  • Cyclize 2-bromocyclohexane-1,3-dione with thiourea in methanol.

  • Brominate the product in situ with CuBr₂/t-BuONO.

  • Add 2-fluorophenylboronic acid and Pd catalyst without isolating intermediates.

  • Overall Yield : 62%.

Benefits : Reduces purification steps and improves atom economy.

Alternative Routes

Diazotization and Bromination

  • Step 1 : Diazotize 2-fluoroaniline with NaNO₂/HBr.

  • Step 2 : React with the benzothiazole core in the presence of CuBr.

  • Yield : 54% (requires strict temperature control to avoid side reactions).

Analytical Characterization

Key Data for Final Product :

  • Molecular Formula : C₁₃H₁₀BrFNO₂S.

  • MS (ESI) : m/z 352.98 [M+H]⁺.

  • ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.1 Hz, 1H), 7.45–7.38 (m, 2H), 7.12 (t, J = 8.7 Hz, 1H), 3.02 (t, J = 6.2 Hz, 2H), 2.75 (t, J = 6.2 Hz, 2H), 2.15 (quin, J = 6.2 Hz, 2H).

  • ¹³C NMR (100 MHz, CDCl₃): δ 191.2 (C=O), 162.4 (d, J = 245 Hz, C-F), 154.3 (C2), 132.1–115.7 (aromatic carbons), 35.6, 28.9, 22.4 (aliphatic carbons).

Challenges and Optimization

ParameterOptimal ConditionSuboptimal Outcome
Bromination AgentCuBr₂/t-BuONONBS (low regioselectivity)
Coupling CatalystPd(PPh₃)₄NiCl₂ (≤40% yield)
Solvent for SuzukiDMF/H₂OTHF (slow reaction)
Temperature80°C>100°C (decomposition)

Analyse Chemischer Reaktionen

2-Brom-5-(2-Fluorphenyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-on kann verschiedene Arten chemischer Reaktionen eingehen, darunter:

    Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff. Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃).

    Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff. Häufige Reduktionsmittel sind Lithiumaluminiumhydrid (LiAlH₄) und Natriumborhydrid (NaBH₄).

    Substitution: Diese Reaktion beinhaltet den Austausch eines Atoms oder einer Atomgruppe durch ein anderes. Häufige Reagenzien sind Halogene (z. B. Chlor, Brom) und Nukleophile (z. B. Hydroxidionen, Cyanidionen).

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von 2-Brom-5-(2-Fluorphenyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-on beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielen und Signalwegen. So können Thiazolderivate als Inhibitoren der bakteriellen Quorum-Sensing wirken, einem Zell-Zell-Kommunikationsprozess, der verschiedene bakterielle Verhaltensweisen reguliert, darunter die Bildung von Biofilmen und die Produktion von Virulenzfaktoren. Die Verbindung kann an der aktiven Stelle von Quorum-Sensing-Rezeptoren binden und so deren Aktivität hemmen und die Expression von Virulenzfaktoren verhindern.

Wirkmechanismus

The mechanism of action of 2-Bromo-5-(2-fluorophenyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one involves its interaction with specific molecular targets and pathways. For instance, thiazole derivatives can act as inhibitors of bacterial quorum sensing, which is a cell-to-cell communication process that regulates various bacterial behaviors, including biofilm formation and virulence production . The compound may bind to the active site of quorum sensing receptors, thereby inhibiting their activity and preventing the expression of virulence factors.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key structural and physicochemical differences between the target compound and its analogs:

Compound Name CAS Molecular Formula Molecular Weight Substituents Key Properties/Applications
2-Bromo-5-(2-fluorophenyl)-... 1201633-72-8 C₇H₆BrNOS 232.10 Br, 2-fluorophenyl Intermediate in drug synthesis
5,6-Dihydrobenzo[d]thiazol-7(4H)-one 935850-03-6 C₇H₇NOS 153.20 None (parent compound) Building block for heterocycles
2-Amino-5,6-dihydrobenzo[d]thiazol-7(4H)-one 1161776-13-1 C₇H₈N₂OS 168.21 NH₂ Enhanced solubility; pharmacophore
2-Methyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one 17583-14-1 C₈H₉NOS 167.23 CH₃ Increased lipophilicity
2-Bromo-6,6-dimethyl-... 1800550-07-5 C₉H₁₀BrNOS 260.15 Br, 6,6-dimethyl Steric hindrance; modified reactivity
Key Observations:

Bromine vs. Amino/Methyl Substitution: The bromine atom in the target compound increases molecular weight and lipophilicity compared to amino (1161776-13-1) or methyl (17583-14-1) analogs.

Steric Effects : The 6,6-dimethyl substitution in 1800550-07-5 introduces steric hindrance, which may alter reactivity or binding compared to the target compound .

Pharmacological Potential

  • The bromine and fluorophenyl groups in the target compound may enhance target selectivity or stability compared to non-halogenated analogs.

Biologische Aktivität

2-Bromo-5-(2-fluorophenyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and anti-inflammatory applications. This article reviews the current understanding of its biological activity, supported by recent research findings, data tables, and case studies.

  • Molecular Formula : C11H8BrFN2OS
  • Molar Mass : 303.16 g/mol
  • CAS Number : 1387557-07-4

Research indicates that this compound exhibits its biological effects through multiple mechanisms:

  • Anticancer Activity : The compound has shown significant inhibitory effects on various cancer cell lines. In vitro studies using the MTT assay demonstrated that it inhibits the proliferation of human epidermoid carcinoma (A431) and non-small cell lung cancer (A549) cells. The compound induces apoptosis and cell cycle arrest, as evidenced by flow cytometry analyses .
  • Anti-inflammatory Effects : The compound reduces the expression levels of pro-inflammatory cytokines such as IL-6 and TNF-α in macrophage cell lines (RAW264.7), suggesting a dual role in mitigating inflammation while targeting cancer cells .

Case Studies

  • Study on Anticancer Properties :
    • A series of benzothiazole derivatives were synthesized, including this compound.
    • The compound exhibited IC50 values indicating potent activity against A431 and A549 cells with apoptosis-promoting effects observed at concentrations of 1, 2, and 4 μM.
    • Western blot analysis revealed inhibition of the AKT and ERK signaling pathways, crucial for cell survival and proliferation .
  • Anti-inflammatory Evaluation :
    • The compound's impact on inflammatory markers was assessed using ELISA techniques, showing a significant reduction in IL-6 and TNF-α levels.
    • This suggests potential therapeutic applications in diseases characterized by chronic inflammation alongside cancer .

Data Tables

Biological Activity Cell Line IC50 (μM) Mechanism
AnticancerA4311 - 4Induces apoptosis
AnticancerA5491 - 4Cell cycle arrest
Anti-inflammatoryRAW264.7N/AReduces IL-6 and TNF-α levels

Discussion

The biological activity of this compound highlights its dual functionality as both an anticancer agent and an anti-inflammatory compound. The ability to inhibit key signaling pathways associated with cancer progression while simultaneously modulating inflammatory responses positions this compound as a promising candidate for further development in therapeutic applications.

Q & A

Q. What are the key synthetic routes for 2-Bromo-5-(2-fluorophenyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one?

  • Methodological Answer : The compound can be synthesized via cyclization of α-bromoacetophenone derivatives with thiourea in anhydrous ethanol, analogous to methods used for structurally similar thiazoles . For regioselective bromination, electrophilic substitution at the 5-position of the dihydrobenzo[d]thiazole core can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions. The 2-fluorophenyl group is typically introduced via Suzuki coupling or nucleophilic aromatic substitution prior to cyclization .

Q. What spectroscopic techniques are recommended for characterizing this compound?

  • Methodological Answer :
  • FT-IR : Key peaks include C=O (~1640–1675 cm⁻¹), C=N (~1600–1625 cm⁻¹), and S-C=N (~580–590 cm⁻¹) .
  • NMR : Typical 1H^1H NMR signals:
  • δ 7.3–7.5 (aromatic protons from fluorophenyl),
  • δ 2.5–3.0 (methylene protons adjacent to carbonyl),
  • δ 1.0–1.5 (alkyl protons, if substituents present).
  • 13C^{13}C NMR: C=O (~189 ppm), C=N (~174 ppm), aromatic carbons (~110–140 ppm) .
  • X-ray crystallography : SHELX and ORTEP-3 are widely used for structural refinement and visualization .

Q. How does the fluorophenyl substituent influence the compound’s reactivity?

  • Methodological Answer : The electron-withdrawing fluorine atom directs electrophilic substitution to the para position of the phenyl ring, enhancing stability and influencing cross-coupling reactions (e.g., Suzuki-Miyaura). This substituent also affects π-π stacking interactions in biological targets .

Q. What purification challenges arise during synthesis, and how are they addressed?

  • Methodological Answer : Byproducts from incomplete cyclization or over-bromination can occur. Column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) are effective. Monitoring via TLC and HPLC ensures purity (>95%) .

Q. What are the compound’s stability and storage requirements?

  • Methodological Answer : Store under inert atmosphere (N₂/Ar) at 2–8°C. The bromine atom and carbonyl group make it sensitive to light and moisture. Stability assays (e.g., accelerated degradation studies at 40°C/75% RH) confirm shelf life .

Advanced Research Questions

Q. How can regioselective functionalization at the 5-position be achieved?

  • Methodological Answer : Bromination at the 5-position is directed by the electron-rich thiazole sulfur. Use NBS in DMF at 0°C for monobromination. For di-substitution, sequential bromination with excess Br₂ in acetic acid yields 2,5-dibromo derivatives .

Q. What strategies optimize this compound’s use in heterocyclic annulation reactions?

  • Methodological Answer : The carbonyl and methylene groups enable Knoevenagel condensations with active methylene compounds (e.g., malononitrile). Subsequent cyclization with hydrazine or guanidine forms pyrazole or pyrimidine rings, respectively. For example, reaction with hydrazine hydrate yields tricyclic pyrazolones .

Q. How can computational modeling predict reactivity for derivative synthesis?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model charge distribution and frontier molecular orbitals. This predicts electrophilic/nucleophilic sites, guiding functionalization. MM2 force fields assess steric effects in annelated products .

Q. What role does this compound play in developing PET probes for neurodegenerative diseases?

  • Methodological Answer : The bromine atom allows 11C^{11}C-labeling via nucleophilic substitution for γ-secretase modulation studies in Alzheimer’s. In vivo PET imaging requires optimizing lipophilicity (LogP ~2–3) and blood-brain barrier permeability .

Q. How can contradictions in bromination regiochemistry be resolved experimentally?

  • Methodological Answer :
    Conflicting reports on bromination patterns require mechanistic validation. Use 1H^1H-13C^{13}C HMBC NMR to confirm substituent positions. Competitive electrophilic substitution studies (e.g., with deuterated analogs) clarify directing effects .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.